Cas no 1193389-77-3 (3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride)

3-Fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride is a fluorinated aniline derivative with a pyrazole substituent, offering unique reactivity and structural properties for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and bioavailability, while the pyrazole moiety provides a versatile handle for further functionalization. The hydrochloride salt form improves solubility and handling characteristics, making it suitable for synthetic workflows. This compound serves as a valuable intermediate in the development of biologically active molecules, particularly in kinase inhibitor research and heterocyclic chemistry. Its well-defined structure and purity ensure consistent performance in coupling reactions and other transformations.
3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride structure
1193389-77-3 structure
Product Name:3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride
CAS No:1193389-77-3
MF:C9H9ClFN3
MW:213.639263868332
CID:3159834
PubChem ID:45791628
Update Time:2025-05-24

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride
    • 3-fluoro-4-pyrazol-1-ylaniline:hydrochloride
    • 1193389-77-3
    • EN300-49094
    • AKOS024395247
    • 3-FLUORO-4-(PYRAZOL-1-YL)ANILINE HYDROCHLORIDE
    • 3-fluoro-4-pyrazol-1-ylaniline;hydrochloride
    • [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]amine hydrochloride
    • 3-fluoro-4-(1H-pyrazol-1-yl)anilinehydrochloride
    • Inchi: 1S/C9H8FN3.ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;/h1-6H,11H2;1H
    • InChI Key: XSVXPUHDHNWJOW-UHFFFAOYSA-N
    • SMILES: NC1=CC=C(N2C=CC=N2)C(F)=C1.[H]Cl

Computed Properties

  • Exact Mass: 213.0469032Da
  • Monoisotopic Mass: 213.0469032Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Melting Point: 240-242 °C

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride Security Information

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride Pricemore >>

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Additional information on 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride

Research Brief on 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride (CAS: 1193389-77-3): Recent Advances and Applications

3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride (CAS: 1193389-77-3) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique pyrazole and aniline moieties, has shown promising potential as a building block for the development of novel therapeutic agents. Recent studies have explored its applications in targeting various biological pathways, particularly in oncology and inflammation-related diseases.

The compound's structural features, including the fluorine substitution and the pyrazole ring, contribute to its enhanced binding affinity and selectivity towards specific biological targets. Researchers have utilized 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride as a key intermediate in the synthesis of small-molecule inhibitors, particularly those targeting kinase enzymes. Kinases play a critical role in cell signaling and are often dysregulated in cancers, making them attractive targets for therapeutic intervention.

In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride in inhibiting the activity of a specific kinase implicated in tumor growth. The study highlighted the compound's ability to disrupt the kinase's ATP-binding site, leading to reduced proliferation of cancer cells in vitro. These findings underscore the potential of this compound as a scaffold for developing next-generation kinase inhibitors.

Another area of research has focused on the compound's role in modulating inflammatory responses. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride derivatives exhibited significant anti-inflammatory activity in preclinical models. The researchers attributed this effect to the compound's ability to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis and optimization of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride have also been a subject of recent investigations. Advances in synthetic methodologies have enabled the production of this compound with higher yields and purity, facilitating its use in large-scale drug discovery efforts. Techniques such as microwave-assisted synthesis and flow chemistry have been employed to streamline the production process, reducing both time and cost.

Despite these promising developments, challenges remain in the clinical translation of 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring structural modifications to enhance the compound's pharmacokinetic properties while maintaining its therapeutic efficacy.

In conclusion, 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride (CAS: 1193389-77-3) represents a versatile and valuable compound in the realm of medicinal chemistry. Its applications in kinase inhibition and anti-inflammatory therapy highlight its potential as a cornerstone for future drug development. Continued research and optimization efforts will be crucial in unlocking its full therapeutic potential and advancing it towards clinical applications.

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